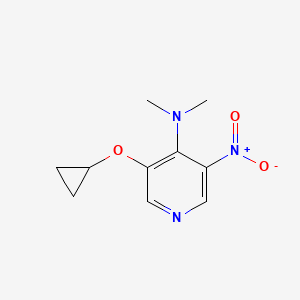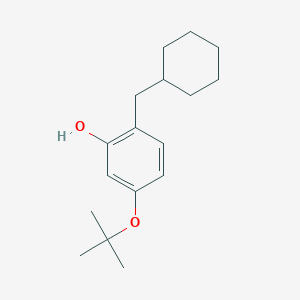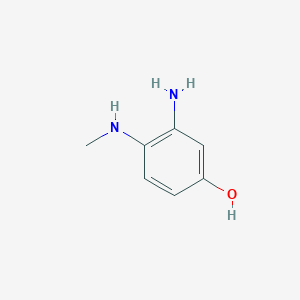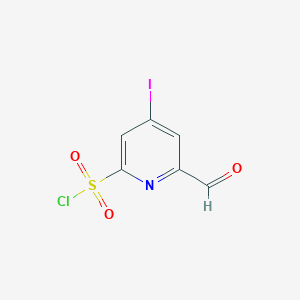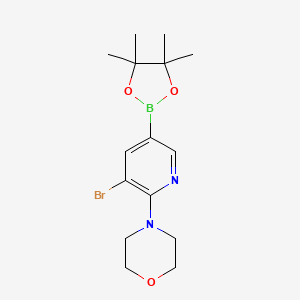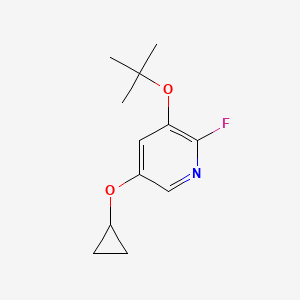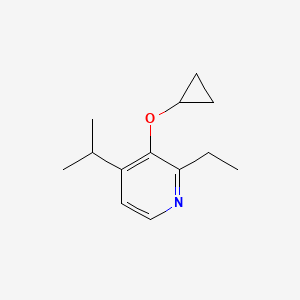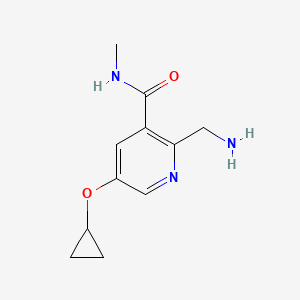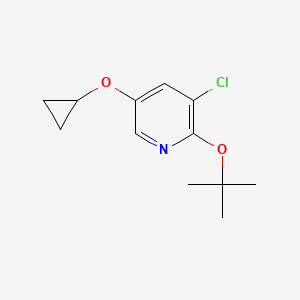
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine is a chemical compound with the molecular formula C12H16ClNO2 It is a pyridine derivative that features tert-butoxy, chloro, and cyclopropoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine typically involves the reaction of appropriate pyridine derivatives with tert-butyl alcohol, chloro reagents, and cyclopropyl reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride to introduce the tert-butoxy and chloro groups, respectively. The cyclopropoxy group can be introduced using cyclopropyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-tert-butoxy-3-substituted-5-cyclopropoxypyridine derivatives.
Oxidation: Formation of 2-tert-butoxy-3-chloro-5-cyclopropoxycarbonylpyridine.
Reduction: Formation of 2-tert-butoxy-3-chloro-5-cyclopropoxypiperidine.
Applications De Recherche Scientifique
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Tert-butoxy-2-chloro-5-cyclopropoxypyridine: Similar structure but with different positioning of substituents.
2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine: Another isomer with different positioning of the chloro and cyclopropoxy groups.
Uniqueness
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine is unique due to its specific arrangement of substituents, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
3-chloro-5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11-10(13)6-9(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
PUOUVFFQPUQWSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


